molecular formula C8H5F3NNaO3 B2378434 Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate CAS No. 2197054-91-2

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate

Cat. No. B2378434
CAS RN: 2197054-91-2
M. Wt: 243.117
InChI Key: QLFCPEWZNAAVRL-UHFFFAOYSA-M
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Description

“Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” is a sodium salt of 2-[4-(trifluoromethoxy)pyridin-2-yl]acetic acid . It is a compound of interest in the field of pharmaceuticals, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of “Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” involves a general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .


Molecular Structure Analysis

The molecular formula of “Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” is C8H5F3NNaO3. The molecular weight is 243.117.


Chemical Reactions Analysis

The compound is involved in the trifluoromethoxylation of arenes and heteroarenes . This reaction is significant due to the importance of trifluoromethoxylated compounds in various fields .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 227.12 . The storage temperature is room temperature .

Scientific Research Applications

Catalysis and Synthesis of Aromatic Ketones

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate serves as a precursor for the synthesis of pyridin-2-yl-methanones. Transition metals, particularly copper, catalyze the oxidation of Csp3-H bonds in pyridin-2-yl-methanes, leading to the formation of these aromatic ketones. The direct Csp3-H oxidation approach, using water as the oxygen source, provides a mild and efficient method for obtaining pyridin-2-yl-methanones .

Antibacterial and Antifungal Agents

Researchers have explored novel fluorinated compounds containing trifluoromethyl and trifluoromethoxy substituents. Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate derivatives fall into this category. These compounds exhibit potential antibacterial and antifungal activities, making them interesting candidates for drug development .

Pharmaceutical Intermediates

The pyridin-2-yl-methanone motif, derived from Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate, serves as an essential pharmaceutical intermediate. Its synthetic methods have garnered attention due to its relevance in drug synthesis .

Mechanism of Action

The biological activities of trifluoromethoxylated compounds like “Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The development of methods for the synthesis of trifluoromethoxylated compounds has been an area of great interest . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .

properties

IUPAC Name

sodium;2-[4-(trifluoromethoxy)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-1-2-12-5(3-6)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFCPEWZNAAVRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate

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